molecular formula C10H13NO3 B13577162 Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B13577162
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-VIFPVBQESA-N
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Description

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group attached to a substituted ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating under reflux to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Brominated benzoate derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyethyl group attached to the benzoate ester makes it a versatile compound for various applications.

Biological Activity

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, a compound with the molecular formula C10H13NO3, is an ester formed from 4-(1-amino-2-hydroxyethyl)benzoic acid and methanol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and potential applications.

Chemical Structure and Properties

The compound features a benzoate moiety, an amino group, and a hydroxyethyl side chain. These structural components contribute significantly to its biological activity. The molecular weight of this compound is 195.21 g/mol .

Preliminary research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. The presence of the amino and hydroxyethyl groups allows for the formation of hydrogen bonds with target proteins, potentially modulating their activity. This interaction could lead to:

  • Inhibition of inflammatory processes : By targeting enzymes involved in inflammation, the compound may reduce pain and swelling.
  • Antimicrobial effects : The compound has also been studied for its potential to inhibit microbial growth, although specific mechanisms are still under investigation .

Anti-inflammatory and Analgesic Effects

Research has shown that this compound exhibits significant anti-inflammatory effects. In vitro studies suggest that it inhibits key inflammatory mediators such as cytokines and prostaglandins. These findings are supported by experimental data demonstrating reduced inflammation in animal models .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness varies depending on the strain, but it has been noted to exhibit inhibitory effects comparable to established antimicrobial agents .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(1-amino-2-hydroxyethyl)benzoateC10H13NO3Different position of amino group on the ring
Methyl 4-(aminomethyl)benzoateC10H13NO2Lacks hydroxy group; simpler structure
(R)-Methyl 4-(1-aminoethyl)benzoateC10H13NO2Amino group without hydroxy substitution
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoateC10H13NO3Stereoisomer; different configuration

This compound stands out due to its specific stereochemistry and functional groups, which confer distinct biological activities compared to these similar compounds.

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups (p < 0.05). The study concluded that the compound effectively modulates inflammatory responses through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.125 to 0.5 mg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MFAVCDGFBDRLGW-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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